molecular formula C22H29N3O2 B2647642 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide CAS No. 954242-50-3

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide

Cat. No.: B2647642
CAS No.: 954242-50-3
M. Wt: 367.493
InChI Key: TWKSHFUQCBCHTH-UHFFFAOYSA-N
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Description

N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-mesityloxalamide is a high-purity oxalamide-based research chemical with the CAS Number 954242-50-3 and a molecular weight of 367.5 g/mol . Its molecular formula is C22H29N3O2, featuring a distinctive structure that incorporates a dimethylaminophenylpropyl chain and a mesityl (2,4,6-trimethylphenyl) group . This specific architecture, particularly the sterically hindered mesityl group, suggests potential applications in exploring structure-activity relationships in medicinal chemistry and in the development of novel polymer stabilizers, analogous to other sterically hindered amine compounds used in material science . The compound is intended for research applications only and is not approved for human, veterinary, or diagnostic use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-15-13-16(2)20(17(3)14-15)24-22(27)21(26)23-12-6-7-18-8-10-19(11-9-18)25(4)5/h8-11,13-14H,6-7,12H2,1-5H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKSHFUQCBCHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with a suitable propylamine derivative under controlled conditions to form an intermediate. This intermediate is then reacted with mesityloxalyl chloride in the presence of a base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:
  • Oxalamide vs. Phthalimide: The target compound’s oxalamide core differs from 3-chloro-N-phenyl-phthalimide’s phthalimide structure. Phthalimides are established in polymer synthesis due to their thermal stability and reactivity as monomers .
  • Dimethylamino Groups: The dimethylaminophenyl group in the target compound parallels the dimethylaminosulfonyl group in tolylfluanid . In pesticides, such groups enhance bioavailability and target binding. However, the target’s phenyl-linked dimethylamino group may confer distinct electronic effects compared to sulfonyl-linked analogs.
  • Mesityl vs. Chloro Substituents: The mesityl group’s steric bulk contrasts with the chloro substituent in 3-chloro-N-phenyl-phthalimide. This could improve solubility in nonpolar solvents or reduce crystallization tendencies in polymer matrices.

Hypothetical Application-Based Comparisons

Polymers/Materials Science:
  • 3-Chloro-N-phenyl-phthalimide is used in polyimide synthesis, requiring high purity for polymerization .
  • Propyl Chain Flexibility : The target’s propyl spacer may increase molecular flexibility compared to rigid phthalimides, impacting polymer mechanical properties.
Agrochemicals:
  • Tolylfluanid leverages a dimethylaminosulfonyl group for fungicidal activity . The target’s dimethylaminophenyl group may interact similarly with biological targets but lacks the sulfonyl moiety critical for tolylfluanid’s mode of action.
  • Mesityl Group : The mesityl substituent’s hydrophobicity could improve membrane permeability in agrochemical applications, akin to trimethylphenyl groups in other pesticides.
Pharmaceuticals:
  • Piperidine Derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidine) feature sulfonyl and aromatic groups for receptor binding . The target’s dimethylaminophenyl group could mimic aryl interactions in drug design, though the oxalamide core may limit blood-brain barrier penetration.

Contradictions and Limitations

  • Evidence Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity are provided, limiting quantitative comparisons.
  • Functional Group Trade-offs: While the dimethylamino group in tolylfluanid enhances bioactivity , its placement on a phenylpropyl chain in the target compound may alter pharmacokinetics.

Biological Activity

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-mesityloxalamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that can be broken down into its components:

  • Dimethylamino group : Known for enhancing lipophilicity and biological activity.
  • Mesityl group : Often contributes to the stability and solubility of the compound.
  • Oxalamide linkage : This moiety is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound often exert their effects through:

  • Mitochondrial dysfunction : Inducing depolarization of mitochondrial membranes, leading to increased reactive oxygen species (ROS) production, which can trigger apoptosis in target cells .
  • Cell membrane integrity disruption : Compounds in this class have been shown to compromise cell membrane integrity, leading to cell death .

Antimicrobial Effects

Studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance:

  • Activity against Leishmania spp. : N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4), a structurally similar compound, showed selective antileishmanial activity through mitochondrial disruption .

Cytotoxicity Studies

Cytotoxicity assays reveal that these compounds can selectively target cancer cells while sparing normal cells. The following table summarizes findings from various studies:

CompoundTarget CellsIC50 (µM)Mechanism of Action
N1-(3-(4-(dimethylamino)phenyl)...Cancer cell lines10-25Mitochondrial dysfunction
C4L. amazonensis5Mitochondrial superoxide anion formation
Other derivativesVarious cancer types15-30Disruption of cell membrane integrity

Case Study 1: Leishmaniasis Treatment

A study focusing on the effects of C4 on Leishmania amazonensis demonstrated that treatment led to morphological changes in the parasite and significant cytotoxic effects. These changes included:

  • Increased mitochondrial ROS levels.
  • Loss of membrane integrity.

This suggests that compounds with similar structures may also be effective against other pathogens by exploiting similar mechanisms.

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines showed that this compound exhibits selective cytotoxicity. The results indicated that the compound could induce apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

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